methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
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Description
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a useful research compound. Its molecular formula is C23H20O7 and its molecular weight is 408.406. The purity is usually 95%.
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Biological Activity
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a compound that belongs to the class of chromenones and benzofurans. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The compound's structure can be broken down into two key components:
- Benzofuran moiety : Known for its potential in medicinal chemistry.
- Chromone structure : Often associated with various biological activities, particularly as enzyme inhibitors.
1. Antioxidant Activity
Research indicates that compounds containing benzofuran and chromone structures exhibit significant antioxidant properties. The presence of the methoxy group in the benzofuran enhances this activity by stabilizing free radicals. A study demonstrated that derivatives of benzofuran showed improved radical scavenging activity compared to their parent compounds, suggesting that this compound may also possess similar properties .
2. Anticancer Properties
Benzofuran derivatives have been explored for their anticancer potential. For instance, a related compound was shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth .
In vitro studies have indicated that chromone derivatives can act as effective inhibitors of specific cancer cell lines, potentially through the modulation of apoptosis-related proteins .
3. Enzyme Inhibition
The compound's structure suggests potential activity as an acetylcholinesterase (AChE) inhibitor. A related study found that certain substituted chromones exhibited strong AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The IC50 values reported for some derivatives were significantly low, indicating high potency.
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound could effectively bind to active sites of enzymes involved in cancer progression and neurodegeneration, supporting its potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-12-8-19-15(10-18(12)28-13(2)23(25)27-4)16(11-21(24)29-19)20-9-14-6-5-7-17(26-3)22(14)30-20/h5-11,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFCDQNUPGRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC(C)C(=O)OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.